2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is a synthetic organic compound notable for its unique structural features, including a difluoromethoxy group and a piperazine ring substituted with an isopropyl group. This compound, identified by the Chemical Abstracts Service number 2137861-35-7, is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development .
The synthesis of 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves several key steps:
These synthetic routes may be optimized for industrial production to enhance yield and purity while minimizing costs and environmental impacts, possibly employing continuous flow reactors and advanced purification techniques.
The molecular structure of 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline can be represented by the following structural formula:
The InChI Key for this compound is YWSDIQMDZKLEGC-UHFFFAOYSA-N. The structure features an aromatic ring with various substituents that contribute to its chemical behavior and potential interactions in biological systems .
The compound is capable of undergoing various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is largely dependent on its biological target. If it acts as an enzyme inhibitor, it may bind to the active site of enzymes, preventing substrate binding and subsequent enzymatic activity. Potential targets could include various receptors or proteins involved in cellular signaling pathways .
The physical properties of 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline include:
Chemical properties may include:
Further analysis would require experimental data to establish comprehensive physical constants such as boiling point, density, refractive index, etc. .
The compound has several potential applications in scientific research:
The difluoromethoxy group (–OCF₂H) represents a critical pharmacophore in modern medicinal chemistry due to its enhanced metabolic stability and membrane permeability compared to conventional alkoxy groups. Its installation at the ortho-position of aniline derivatives demands precise regioselective control to avoid over-fluorination or positional isomers. Electrophilic fluorination agents—particularly Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))—enable efficient conversion of hydroxymethyl (–CH₂OH) or thiomethyl (–SCH₃) precursors to –OCF₂H under mild conditions (40–60°C) [8]. Key challenges include:
Table 1: Optimization of Difluoromethoxy Introduction Using Selectfluor®
Precursor | Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
2-(Thiomethoxy)aniline | MeCN/H₂O (9:1) | 50 | 6 | 78 |
2-(Hydroxymethyl)aniline | MeCN/H₂O (4:1) | 60 | 8 | 65 |
N-Boc-2-(thiomethoxy)aniline | MeCN | 40 | 5 | 92 |
Functionalization of the piperazine ring precedes aniline coupling to ensure chemoselectivity. Nucleophilic aromatic substitution (SNAr) at the piperazine nitrogen using 2-bromopropane achieves isopropyl group installation, though steric hindrance necessitates optimization:
Post-functionalization purification employs acid-base extraction (1M HCl/2M NaOH) to isolate the monoalkylated piperazine, with residual isopropyl bromide removed via azeotropic distillation with toluene.
Table 2: Solvent Effects on Piperazine Isopropylation Yield
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Dialkylated Impurity (%) |
---|---|---|---|---|
DMSO | 46.7 | 6 | 89 | 3 |
DMF | 36.7 | 8 | 82 | 5 |
THF | 7.5 | 24 | 68 | 12 |
Convergent synthesis of the target compound requires coupling three fragments: the difluoromethoxy-aniline core, the isopropyl-piperazine moiety, and a linker group (typically chloro or bromo). Two catalytic strategies dominate:1. Pd-Catalyzed Buchwald-Hartwig Amination:- Catalyst system: Pd₂(dba)₃/XPhos (2–5 mol%) enables C–N bond formation between 4-bromo-2-(difluoromethoxy)aniline and N-isopropylpiperazine at 80°C.- Solvent/base optimization: Toluene with LiHMDS outperforms dioxane/K₃PO₄, reducing protodehalogenation byproducts from 12% to <2% [4].- Limitations: Sensitivity to aniline NH acidity requires inert atmosphere handling to prevent catalyst deactivation.
Table 3: Catalyst Performance in Aniline-Piperazine Coupling
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | Toluene | 80 | 12 | 91 | 45 |
InCl₃ (ultrasound) | 50% EtOH | 40 | 0.5 | 98 | 490 |
CuI/1,10-phenanthroline | DMF | 100 | 24 | 75 | 38 |
Transitioning from batch to continuous flow reactors addresses exothermicity and mixing challenges in large-scale synthesis:
Purification leverages countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (5:5:4:4 v/v) to resolve residual isomeric impurities. Final polishing via anti-solvent crystallization in isopropyl acetate yields >99.9% pure product, meeting ICH Q7 standards.
Table 4: Flow Reactor vs. Batch Process Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Volume (L) | 500 | 2 (continuous) | 250x smaller |
Cooling Energy (kW/kg) | 8.2 | 0.7 | 92% reduction |
Pd Catalyst Use (g/kg) | 12 | 4.8 | 60% reduction |
Space-Time Yield (kg/h·m³) | 0.8 | 24 | 30x higher |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7